molecular formula C22H32N2O3 B4745365 N~1~-(1-ADAMANTYLMETHYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

N~1~-(1-ADAMANTYLMETHYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

Cat. No.: B4745365
M. Wt: 372.5 g/mol
InChI Key: PSUSGVBBKJCCDF-UHFFFAOYSA-N
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Description

N~1~-(1-ADAMANTYLMETHYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a complex organic compound that features an adamantyl group and an isoindoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ADAMANTYLMETHYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Construction of the Isoindoline Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.

    Amide Bond Formation: The final step involves coupling the adamantyl and isoindoline intermediates through an amide bond formation, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Studies: Could be used to study the effects of adamantyl and isoindoline groups on biological systems.

Industry

    Polymer Science: Potential use in the synthesis of new polymers with unique properties.

    Chemical Engineering: Applications in the development of new chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-ADAMANTYLMETHYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE would depend on its specific biological target. Generally, compounds with adamantyl groups are known to interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and other binding mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian activities.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N~1~-(1-ADAMANTYLMETHYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is unique due to the combination of the adamantyl group and the isoindoline moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c25-19(5-6-24-20(26)17-3-1-2-4-18(17)21(24)27)23-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h14-18H,1-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUSGVBBKJCCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(1-ADAMANTYLMETHYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE

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